

Methandriol and the Androgen Receptor: A Technical Guide to Binding Affinity Studies

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Compound of Interest

Compound Name: **Methandriol**

Cat. No.: **B1676360**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol (17 α -methyl-androst-5-ene-3 β ,17 β -diol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol. While it has been used in clinical settings and for performance enhancement, a comprehensive understanding of its interaction with the androgen receptor (AR) at a molecular level is crucial for predicting its biological activity, understanding its therapeutic potential, and assessing its adverse effect profile. This technical guide provides an in-depth overview of the methodologies used to study the binding affinity of compounds like **Methandriol** to the androgen receptor, summarizes the available data, and illustrates the key signaling pathways involved.

Data Presentation: Androgen Receptor Binding Affinity of Methandriol

A thorough review of peer-reviewed scientific literature reveals a notable absence of specific quantitative data for the androgen receptor (AR) binding affinity of **Methandriol**, such as dissociation constant (Ki), half-maximal inhibitory concentration (IC50), or relative binding affinity (RBA) values. While studies have extensively characterized the AR binding of numerous other anabolic-androgenic steroids, **Methandriol** has not been a specific focus in these comparative analyses.

However, some sources indicate an anabolic to androgenic ratio of approximately 1:1 for **Methandriol**. It is important to note that this ratio is a measure of the compound's physiological effects (muscle growth versus virilization) and is not a direct measurement of its binding affinity to the androgen receptor. The binding affinity is a critical determinant of a ligand's ability to initiate the signaling cascade that leads to these physiological responses.

Compound	Androgen Receptor Binding Affinity (Relative to Testosterone)	Anabolic:Androgenic Ratio
Methandriol	Data not available in peer-reviewed literature	~1:1
Testosterone	100% (by definition)	1:1

Note: The anabolic:androgenic ratio is determined through in vivo assays (e.g., the Hershberger assay) and reflects the integrated biological response, which can be influenced by factors other than just receptor binding affinity, such as metabolism and pharmacokinetics.

Experimental Protocols: Determining Androgen Receptor Binding Affinity

The binding affinity of a compound for the androgen receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of a test compound (e.g., **Methandriol**) to displace a radiolabeled androgen (the tracer) from the AR.

Key Experimental Methodologies

1. Preparation of Androgen Receptor Source:

- **Tissue Homogenates:** Cytosolic fractions from androgen-sensitive tissues, such as the rat prostate, are a common source of the androgen receptor.
- **Recombinant Androgen Receptor:** Alternatively, purified recombinant human androgen receptor ligand-binding domain (AR-LBD) can be used for a more controlled and higher-throughput assay.

2. Radioligand Binding Assay:

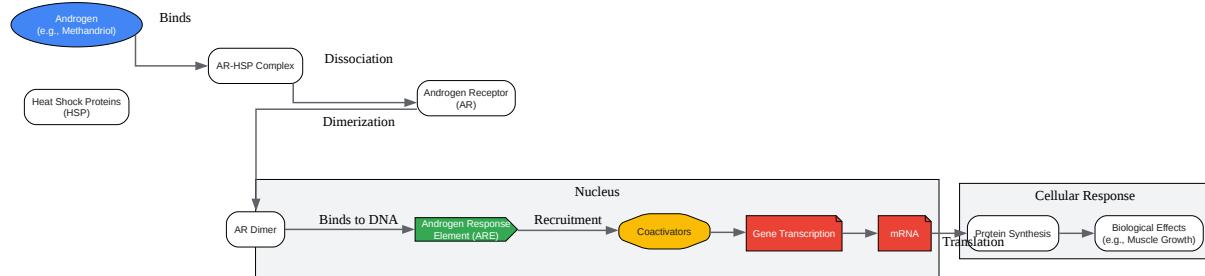
- Tracer: A high-affinity, radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.
- Incubation: A constant concentration of the AR preparation and the radiolabeled tracer are incubated with varying concentrations of the unlabeled test compound (the competitor).
- Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter-based methods are used to separate the AR-bound radioligand from the unbound radioligand.
- Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

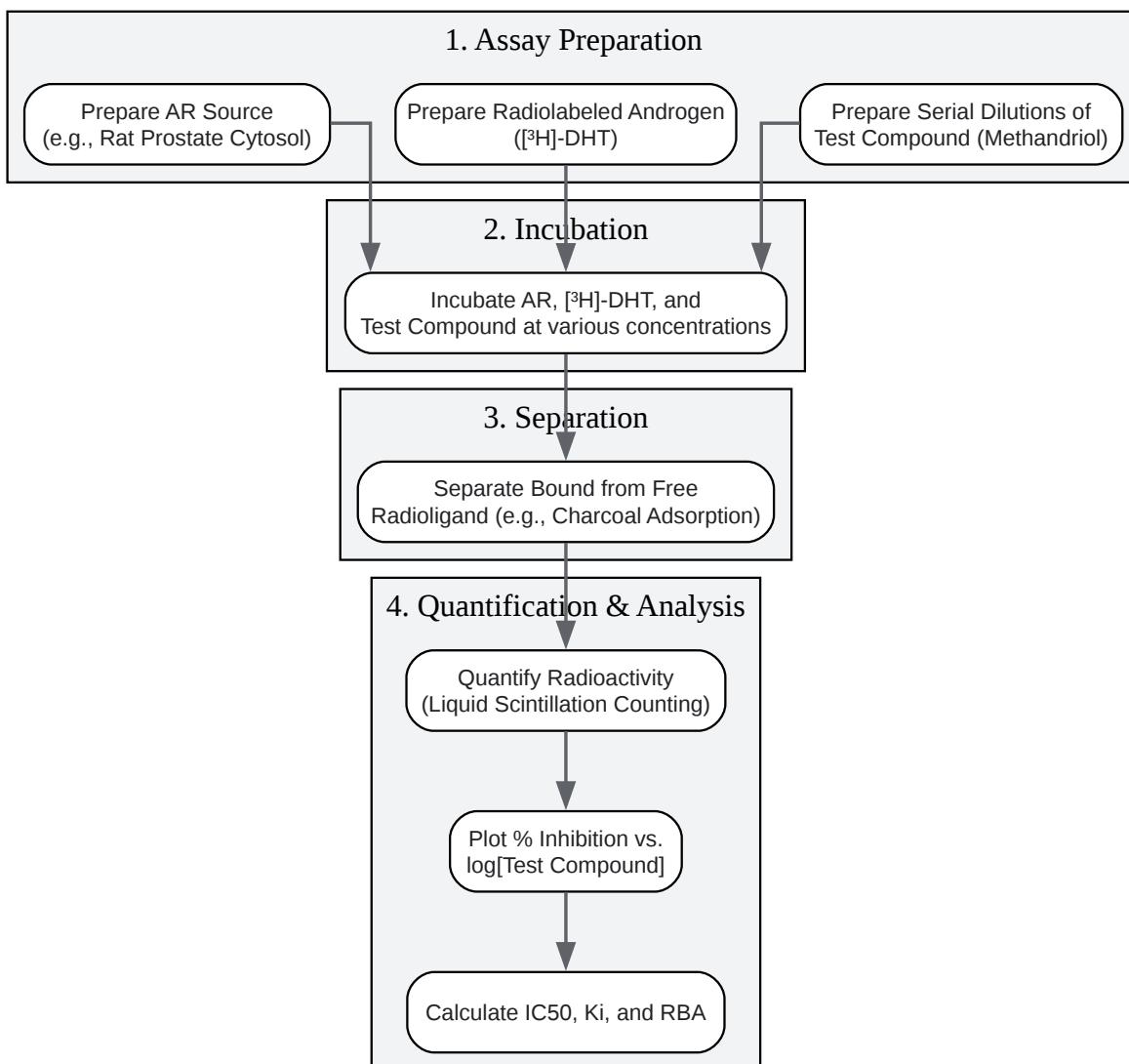
3. Data Analysis:

- The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
- The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
- The Ki value (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
- The Relative Binding Affinity (RBA) is often calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference androgen (e.g., testosterone or DHT), which is set to 100%.

Mandatory Visualizations

Androgen Receptor Signaling Pathway





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